molecular formula C7H17NO B077287 5-Amino-2,2-dimethylpentanol CAS No. 13532-77-9

5-Amino-2,2-dimethylpentanol

Cat. No. B077287
CAS RN: 13532-77-9
M. Wt: 131.22 g/mol
InChI Key: ZOOPONUAQQEUQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 5-Amino-2,2-dimethylpentanol often involves metal-free C-N coupling reactions, as demonstrated in the synthesis of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones. These derivatives are synthesized via a metal-free C-N coupling reaction, highlighting a method that could potentially be adapted for synthesizing 5-Amino-2,2-dimethylpentanol (Shi-He Luo et al., 2019).

Molecular Structure Analysis

Studies on similar compounds, like proton tautomerism and stereoisomerism in 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones, provide insights into the structural changes associated with proton tautomerism. These insights are valuable for understanding the molecular structure of 5-Amino-2,2-dimethylpentanol and how its structure might affect its chemical behavior and properties (A. Pyrih et al., 2023).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds, such as the synthesis and reactivity towards nucleophilic amino acids of 2,5-[13C]-dimethyl-p-benzoquinonediimine, offer insights into the types of chemical reactions 5-Amino-2,2-dimethylpentanol may undergo. These studies reveal the reactivity of these compounds with amino acids through electrophile-nucleophile mechanisms, which could be relevant for understanding the chemical behavior of 5-Amino-2,2-dimethylpentanol (J. Eilstein et al., 2006).

Scientific Research Applications

  • Reactivity with Amino Acids : Eilstein et al. (2007) explored the reactivity of organic compounds like 2,5-dimethyl-p-benzoquinonediimine with amino acids like lysine. This study is relevant as it investigates interactions that could contribute to allergic contact dermatitis, a mechanism that could be analogous to reactions involving 5-Amino-2,2-dimethylpentanol (Eilstein et al., 2007).

  • Dansyl-Chloride Detection of Amino Acids : Leonard and Osborne (1975) discussed the use of 5-Dimethylaminonaphthalene-1-sulfonylchloride (dansyl-Cl) in detecting peptides, imidazoles, phenolic compounds, and amino acids. This methodology might be adaptable for studies involving 5-Amino-2,2-dimethylpentanol, especially in biochemical applications (Leonard & Osborne, 1975).

  • Meteoritic Amino Acids Analysis : Cronin and Pizzarello (1997) analyzed meteoritic amino acids, including 2-amino-2,3-dimethylpentanoic acid, to understand organic chemical evolution. This research shows the significance of such compounds in understanding prebiotic chemistry, which could be relevant to the study of 5-Amino-2,2-dimethylpentanol (Cronin & Pizzarello, 1997).

  • Biosynthesis of Organic Compounds : Yang et al. (2021) conducted studies on the biosynthesis of organic compounds like 2,5-Dimethylpyrazine in Escherichia coli. This study might offer insights into the biosynthesis pathways that could be explored for 5-Amino-2,2-dimethylpentanol (Yang et al., 2021).

  • Synthesis of Heterocyclic β-Amino Acids : Bovy and Rico (1993) discussed the synthesis of β-amino acids, including a preparation method for β-amino-5-pyrimidinepropanoic acid. This type of synthesis could be relevant in creating derivatives of 5-Amino-2,2-dimethylpentanol (Bovy & Rico, 1993).

  • Genetically Encoded Fluorescent Amino Acid : Summerer et al. (2006) explored the biosynthetic incorporation of fluorescent amino acids into proteins. Such methodologies could potentially be adapted for tagging or tracing studies using modified versions of 5-Amino-2,2-dimethylpentanol (Summerer et al., 2006).

Safety And Hazards

The safety data sheet for 5-Amino-2,2-dimethylpentanol indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

5-amino-2,2-dimethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,6-9)4-3-5-8/h9H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOPONUAQQEUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159312
Record name 5-Amino-2,2-dimethylpentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,2-dimethylpentanol

CAS RN

13532-77-9
Record name 5-Amino-2,2-dimethylpentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2,2-dimethylpentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70159312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2,2-dimethylpentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Temple Jr, AG Laseter… - Journal of Medicinal …, 1968 - ACS Publications
2-Methylaminobenzamide.—To a stirred suspension of 50 g of N-methylisatoic anhydride in 200 ml of EtOH was added dropwise 50 ml of 28% aqueous NH3. After addition, the solution …
Number of citations: 3 pubs.acs.org
WE Coyne, JW Cusic - Journal of Medicinal Chemistry, 1968 - ACS Publications
We have observed consistentbut rather weak antiinflammatory activity among many simple dialkyl-aminoaikylureas. Attempts to increase this activity have involved the preparation of …
Number of citations: 54 pubs.acs.org

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